
tert-butyl 3-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 3-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a benzimidazole moiety, a pyrrolidine ring, and a tert-butyl ester group. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
The synthesis of tert-butyl 3-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the pyrrolidine ring: This step involves the reaction of the benzimidazole derivative with a pyrrolidine precursor, often using a nucleophilic substitution reaction.
Addition of the tert-butyl ester group: The final step is the esterification of the carboxyl group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
tert-butyl 3-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzimidazole ring.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
tert-butyl 3-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors in the body.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity, while the tert-butyl ester group can improve its stability and bioavailability.
Comparación Con Compuestos Similares
tert-butyl 3-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carboxylate can be compared with other benzimidazole derivatives, such as:
Clemizole: An antihistaminic agent with a similar benzimidazole core.
Omeprazole: An antiulcer drug that also contains a benzimidazole moiety.
Metronidazole: An antimicrobial agent with a nitroimidazole ring.
The uniqueness of this compound lies in its combination of the benzimidazole and pyrrolidine rings, which can confer unique biological activities and chemical properties.
Propiedades
Fórmula molecular |
C17H23N3O2 |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
tert-butyl 3-(1-methylbenzimidazol-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-9-12(11-20)15-18-13-7-5-6-8-14(13)19(15)4/h5-8,12H,9-11H2,1-4H3 |
Clave InChI |
ZVYDFLIZTKFBGG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)C2=NC3=CC=CC=C3N2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


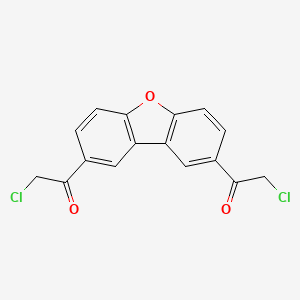
![Tert-butyl 4-[(phenoxycarbonyl)amino]piperidine-1-carboxylate](/img/structure/B8623480.png)
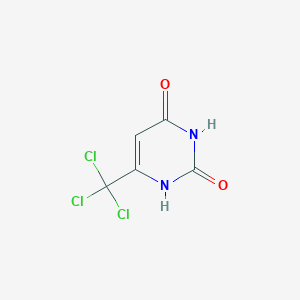
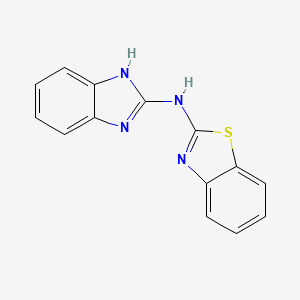
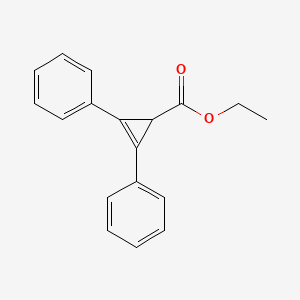
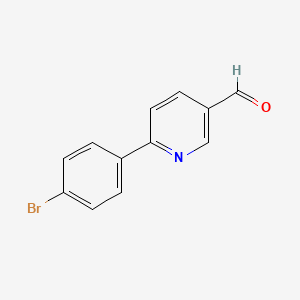
![1-[4-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B8623531.png)
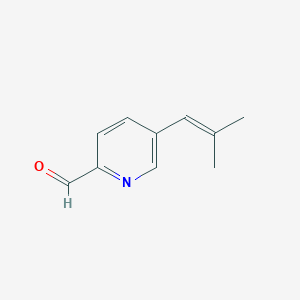
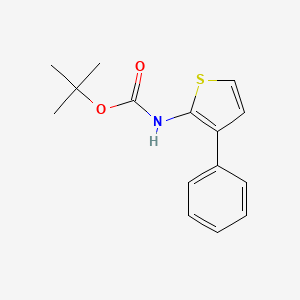
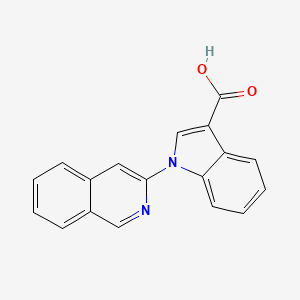
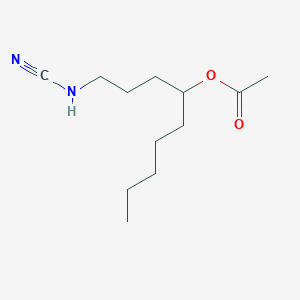
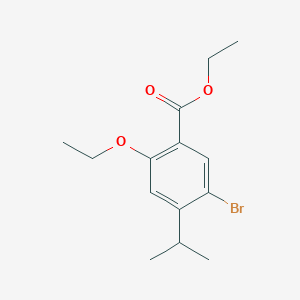
![Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]-](/img/structure/B8623556.png)

